10-Hydroxyeicosatetraenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

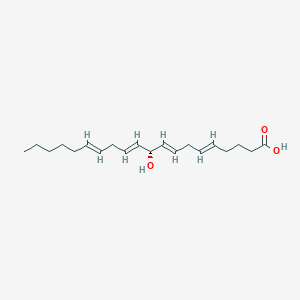

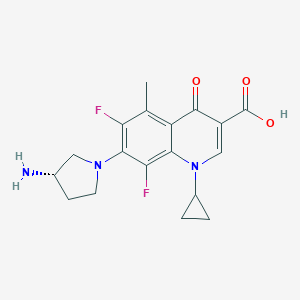

10-Hydroxyeicosatetraenoic acid (10-HETE) is a bioactive lipid mediator that is derived from arachidonic acid metabolism. It is a member of the eicosanoid family and is produced by the action of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) enzymes. 10-HETE has been found to play a significant role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 10-Hydroxyeicosatetraenoic acid is not fully understood. However, it is known that 10-Hydroxyeicosatetraenoic acid acts on various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels. 10-Hydroxyeicosatetraenoic acid has been found to activate GPCRs such as GPR31 and GPR132, which are involved in the regulation of inflammation and cancer. It has also been found to modulate the activity of ion channels such as TRPV1, which is involved in the regulation of pain and inflammation.

Biochemical and Physiological Effects:

10-Hydroxyeicosatetraenoic acid has various biochemical and physiological effects, including the regulation of inflammation, cancer, and cardiovascular diseases. It has been found to modulate the activity of immune cells such as macrophages and neutrophils, which are involved in the regulation of inflammation. 10-Hydroxyeicosatetraenoic acid has also been found to promote the growth and survival of cancer cells by modulating various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways. In cardiovascular diseases, 10-Hydroxyeicosatetraenoic acid has been found to regulate vascular tone and blood pressure by modulating the activity of endothelial cells and smooth muscle cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of studying 10-Hydroxyeicosatetraenoic acid in lab experiments is its involvement in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. This makes it an attractive target for drug development and therapeutic interventions. However, one of the limitations of studying 10-Hydroxyeicosatetraenoic acid in lab experiments is its complex mechanism of action, which makes it difficult to target specific cellular pathways.

Future Directions

There are various future directions for studying 10-Hydroxyeicosatetraenoic acid, including the development of novel drugs and therapeutic interventions for inflammation, cancer, and cardiovascular diseases. One of the future directions is to study the role of 10-Hydroxyeicosatetraenoic acid in the regulation of immune cells and their interaction with cancer cells. Another future direction is to study the effect of 10-Hydroxyeicosatetraenoic acid on ion channels and their role in pain and inflammation. Additionally, the development of new techniques for targeting specific cellular pathways of 10-Hydroxyeicosatetraenoic acid could lead to the development of more effective drugs and therapeutic interventions.

Synthesis Methods

10-Hydroxyeicosatetraenoic acid is synthesized by the action of 5-LOX and 12-LOX enzymes on arachidonic acid. The 5-LOX pathway produces 5-hydroxyeicosatetraenoic acid (5-HETE), which is further converted to 10-Hydroxyeicosatetraenoic acid by the action of 5-hydroxyeicosanoid dehydrogenase (5-HEDH). The 12-LOX pathway produces 12-hydroxyeicosatetraenoic acid (12-HETE), which is also further converted to 10-Hydroxyeicosatetraenoic acid by the action of 12-hydroxyeicosanoid dehydrogenase (12-HEDH).

Scientific Research Applications

10-Hydroxyeicosatetraenoic acid has been extensively studied in various scientific research applications, including inflammation, cancer, and cardiovascular diseases. It has been found to play a significant role in the regulation of inflammation by modulating the activity of immune cells such as macrophages and neutrophils. 10-Hydroxyeicosatetraenoic acid has also been found to be involved in the development and progression of various types of cancer, including breast, prostate, and lung cancer. In cardiovascular diseases, 10-Hydroxyeicosatetraenoic acid has been found to regulate vascular tone and blood pressure.

properties

CAS RN |

167697-52-1 |

|---|---|

Product Name |

10-Hydroxyeicosatetraenoic acid |

Molecular Formula |

C5H5N3O4 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5E,8E,10R,11E,14E)-10-hydroxyicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23/h6-9,13-14,16-17,19,21H,2-5,10-12,15,18H2,1H3,(H,22,23)/b7-6+,9-8+,16-13+,17-14+/t19-/m1/s1 |

InChI Key |

ZUOCVLADVGGUGH-DACGWFPESA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/[C@H](/C=C/C/C=C/CCCC(=O)O)O |

SMILES |

CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)O |

synonyms |

10-HETE 10-hydroxyeicosatetraenoic acid 10-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)

![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)

![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)

![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)

![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)